N-Acetyl-S-(tert-butyl)-D-cysteine
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Overview
Description
N-Acetyl-S-(tert-butyl)-D-cysteine is a synthetic compound derived from the amino acid cysteine It features an acetyl group attached to the nitrogen atom and a tert-butyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(tert-butyl)-D-cysteine typically involves the acetylation of D-cysteine followed by the introduction of the tert-butyl group. One common method includes:
Acetylation: D-cysteine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-D-cysteine.
tert-Butylation: The N-acetyl-D-cysteine is then reacted with tert-butyl chloride in the presence of a strong base like sodium hydride to introduce the tert-butyl group at the sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(tert-butyl)-D-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding D-cysteine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
D-Cysteine: Formed from reduction reactions.
Various Alkyl or Aryl Derivatives: Formed from substitution reactions.
Scientific Research Applications
N-Acetyl-S-(tert-butyl)-D-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating oxidative stress and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N-Acetyl-S-(tert-butyl)-D-cysteine exerts its effects involves its ability to modulate oxidative stress. The compound can act as an antioxidant, scavenging reactive oxygen species and reducing oxidative damage. It may also serve as a precursor for the synthesis of glutathione, a critical antioxidant in the body. The molecular targets and pathways involved include the activation of antioxidant response elements and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-cysteine: Lacks the tert-butyl group but shares similar antioxidant properties.
S-Methyl-D-cysteine: Contains a methyl group instead of a tert-butyl group.
N-Acetyl-S-ethyl-D-cysteine: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
N-Acetyl-S-(tert-butyl)-D-cysteine is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with biological molecules. This structural feature may enhance its stability and efficacy as an antioxidant compared to similar compounds.
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-tert-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI Key |
DLMWKKBRGFAKDE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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